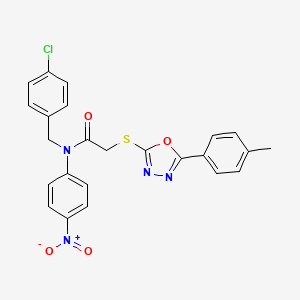

N-(4-Chlorobenzyl)-N-(4-nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15820998

Molecular Formula: C24H19ClN4O4S

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H19ClN4O4S |

|---|---|

| Molecular Weight | 494.9 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C24H19ClN4O4S/c1-16-2-6-18(7-3-16)23-26-27-24(33-23)34-15-22(30)28(14-17-4-8-19(25)9-5-17)20-10-12-21(13-11-20)29(31)32/h2-13H,14-15H2,1H3 |

| Standard InChI Key | IEFQCZCUBROMGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

-

Acetamide core: Functionalized with 4-chlorobenzyl and 4-nitrophenyl groups at the nitrogen atom.

-

1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted with a p-tolyl group (4-methylphenyl).

-

Thioether linkage: Connects the acetamide and oxadiazole moieties, enhancing metabolic stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>4</sub>S |

| Molecular Weight | 494.95 g/mol |

| CAS Number | 332158-17-5 |

| Purity (Commercial) | ≥98% |

Synthesis and Manufacturing

Table 2: Hypothesized Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Carbon disulfide, KOH, ethanol, reflux | Oxadiazole ring formation |

| 2 | 2-Chloro-N-(4-nitrophenyl)acetamide, K<sub>2</sub>CO<sub>3</sub>, acetone | N-alkylation of acetamide |

| 3 | 4-Chlorobenzyl bromide, DMF, 80°C | Introduction of 4-chlorobenzyl group |

Industrial-Scale Production

Commercial suppliers like Aromsyn synthesize the compound at scales ranging from grams to kilograms, employing adaptive protocols to ensure ≥98% purity . Critical challenges include optimizing yields during thioether formation and minimizing byproducts in N-alkylation steps.

Biological Activities and Hypothesized Mechanisms

Antimicrobial Properties

Oxadiazole derivatives are known to disrupt bacterial cell membranes or inhibit enzymes like DNA gyrase. The nitro group in this compound may enhance electron-deficient interactions with microbial targets, though empirical validation is required.

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Analogous Compounds

The 4-nitrophenyl group in the target compound may enhance electron-withdrawing effects, potentially improving membrane permeability compared to simpler chlorophenyl analogues .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors or COX-targeted therapies, leveraging its oxadiazole and acetamide motifs .

Material Science

Its aromatic and heterocyclic architecture suggests utility in organic semiconductors or liquid crystals, where electron-deficient rings enhance charge transport .

Future Perspectives

-

In vitro profiling: Prioritize cytotoxicity screening against cancer cell lines and microbial strains.

-

Molecular docking: Predict interactions with COX-2, EGFR, or other oncology targets.

-

Formulation studies: Explore nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume